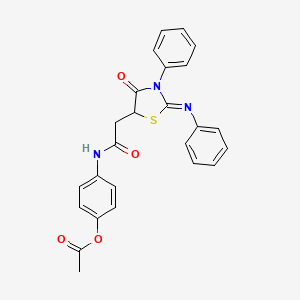

![molecular formula C10H11ClN4O2 B2560437 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride CAS No. 2279123-49-6](/img/structure/B2560437.png)

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

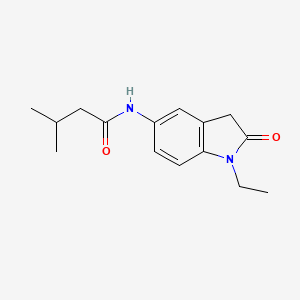

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride is a chemical compound with the linear formula C10H11O2N4Cl1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The structure also includes a benzamide moiety .Chemical Reactions Analysis

While specific chemical reactions involving 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride are not mentioned in the search results, it’s worth noting that oxadiazoles, in general, have been synthesized for their versatility in drug discovery .Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including the 1,3,4-oxadiazole ring, have been extensively studied for their diverse pharmacological properties. These compounds exhibit a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antitubercular, antifungal, anti-diabetic, and anticancer activities. The structural feature of the oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems through various weak interactions, thereby eliciting an array of bioactivities. This makes oxadiazole and its derivatives, including 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride, highly interesting for the development of new medicinal agents (Verma et al., 2019).

Potential in Drug Development

The oxadiazole core, especially the 1,3,4-oxadiazole moiety, plays a crucial role in the design and development of new drugs. It is recognized for its significance and usefulness in synthesizing compounds with antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic activities. The presence of the oxadiazole core in biologically active molecules signifies its potential in the development of new therapeutic agents for treating a variety of diseases (Rana, Salahuddin, & Sahu, 2020).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of oxadiazole derivatives have been a subject of considerable interest. These compounds can be synthesized through various methods, providing a pathway for creating a plethora of derivatives with potent biological activities. The versatility in the synthetic approaches allows for the exploration of oxadiazole derivatives as potential pharmacological agents with enhanced efficacy and reduced toxicity. The innovative synthesis strategies of these derivatives are crucial for the continuous development of novel therapeutic molecules (Nayak & Poojary, 2019).

Safety and Hazards

While specific safety data for 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride is not available, it’s important to handle all chemical substances with appropriate safety measures. For example, benzamide, a related compound, is classified as harmful if swallowed and suspected of causing genetic defects .

Propriétés

IUPAC Name |

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2.ClH/c11-5-8-13-10(14-16-8)7-3-1-6(2-4-7)9(12)15;/h1-4H,5,11H2,(H2,12,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNCQXBMQPLOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

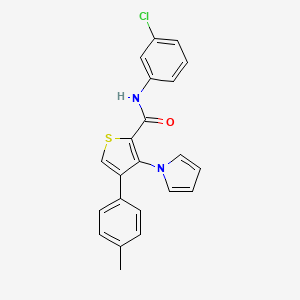

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2560354.png)

![2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2560356.png)

![5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2560358.png)

![N-(1-cyanocyclohexyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2560359.png)

![2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile](/img/structure/B2560362.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2560372.png)

![(5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2560374.png)

![3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one](/img/structure/B2560375.png)